molecular formula C13H12N4O2S3 B4502871 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4502871
M. Wt: 352.5 g/mol
InChI Key: FAKIJBZBUMXLGO-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-ol core substituted with a methyl group at position 6 and a methylsulfanyl-acetamide moiety at position 2. Such hybrid structures are frequently explored for their pharmacological properties, particularly antimicrobial and kinase-inhibitory activities . The thienopyrimidine scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions in biological targets, while the thiazol ring contributes to electron-rich binding motifs.

Properties

IUPAC Name

2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S3/c1-7-4-8-11(19)15-9(16-12(8)22-7)5-20-6-10(18)17-13-14-2-3-21-13/h2-4H,5-6H2,1H3,(H,14,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKIJBZBUMXLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Thieno[2,3-d]pyrimidine vs. Pyrimidinone: The target compound’s thieno[2,3-d]pyrimidine core (aromatic, fused thiophene-pyrimidine) contrasts with pyrimidinone derivatives (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide in ).
  • Thieno[3,2-d]pyrimidine Derivatives: A compound with a thieno[3,2-d]pyrimidin-4-one core () demonstrates how positional isomerism (2,3-d vs. 3,2-d) alters steric and electronic profiles. The 3,2-d configuration may hinder interactions with flat binding pockets due to non-planar substituents .

Substituent Effects

  • Thiazol vs. Thiadiazol/Aryl Groups :
    The 1,3-thiazol-2-yl group in the target compound offers hydrogen-bonding capability via its NH group, unlike the 5-ethyl-1,3,4-thiadiazol-2-yl group in , which lacks such protons. Conversely, N-(2,3-dichlorophenyl) derivatives () rely on halogen bonding, which may enhance lipophilicity but reduce solubility .

  • Hydroxy/Methyl vs. Nitro/Chloro Substituents :
    The 4-hydroxy and 6-methyl groups in the target compound improve water solubility compared to nitro () or dichlorophenyl () substituents, which are strongly electron-withdrawing and lipophilic .

Tabulated Comparative Analysis

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Acetamide Linkage Reference
Target Compound Thieno[2,3-d]pyrimidin-4-ol 6-methyl, 4-hydroxy, 1,3-thiazol-2-yl SCH2CO-NH-thiazol -
Pyrimidin-4-one 4-methyl, 2,3-dichlorophenyl SCH2CO-NH-2,3-dichlorophenyl
Pyrimidine 4-hydroxy, 6-phenyl, 4-phenylthiazol SCH2CO-NH-thiazol-4-phenyl
Thieno[3,2-d]pyrimidin-4-one 3-nitrophenyl, 5-ethylthiadiazol SCH2CO-NH-thiadiazol

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (1H NMR, δ ppm) Reference
Target Compound ~390 (estimated) Not reported - -
344.21 230 12.50 (NH), 10.10 (NHCO), 4.12 (SCH2)
420.51 Not reported -
476.6 Not reported -

Biological Activity

The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. The structure integrates a thieno[2,3-d]pyrimidine core with various functional groups that enhance its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O3SC_{16}H_{17}N_{5}O_{3}S, and it possesses a molecular weight of approximately 397.5 g/mol. The presence of sulfur, nitrogen, and oxygen heteroatoms contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Thieno[2,3-d]pyrimidine derivatives have shown promising antibacterial and antimycobacterial activities against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

The minimum inhibitory concentration (MIC) for these compounds has been determined through in vitro assays, demonstrating effective inhibition at low concentrations. The structural features essential for antimicrobial activity include the thienopyrimidine ring and specific substituents on the amido or imino side chains .

Anticancer Activity

The thieno[2,3-d]pyrimidine framework is also recognized for its anticancer properties. Several studies have highlighted the potential of related compounds in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells .
  • Apoptosis Induction : Some derivatives promote apoptosis in tumor cells by activating intrinsic pathways .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound suggests a synergistic effect on its biological activity. The SAR studies indicate that:

  • The sulfanyl group enhances interaction with biological targets.
  • Substituents on the thiazole and acetamide components can significantly influence potency against specific pathogens or cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

  • Formation of Thieno[2,3-d]pyrimidine Core : This involves cyclization reactions starting from appropriate precursors.
  • Introduction of Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Attachment of Thiazole and Acetamide Moieties : These are generally added via coupling reactions or acylation methods.

Case Studies

Several studies have assessed the biological activity of thieno[2,3-d]pyrimidine derivatives:

  • A study demonstrated that specific derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Another research highlighted the anticancer potential of related compounds in inhibiting the growth of various cancer cell lines through apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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